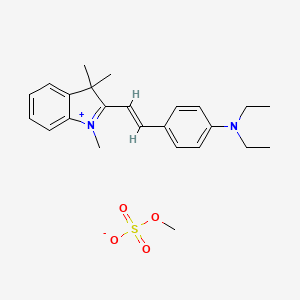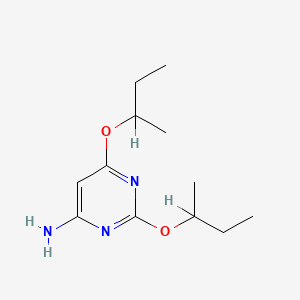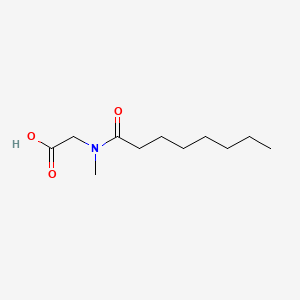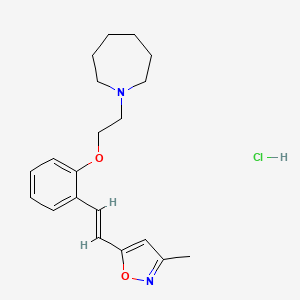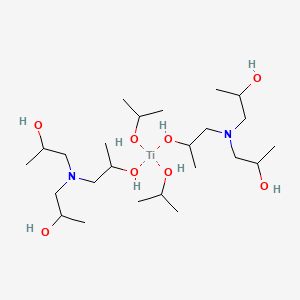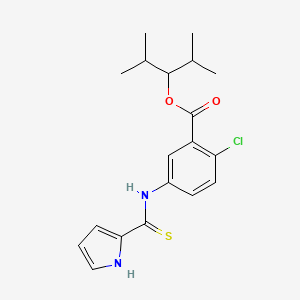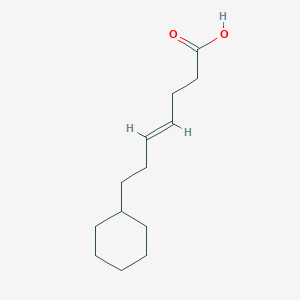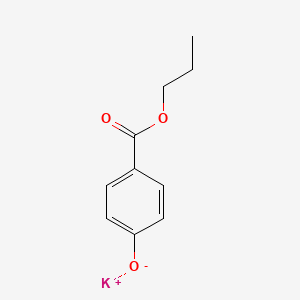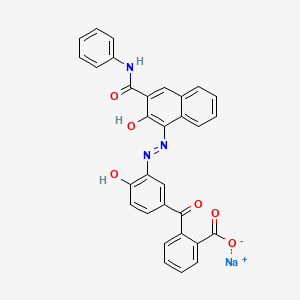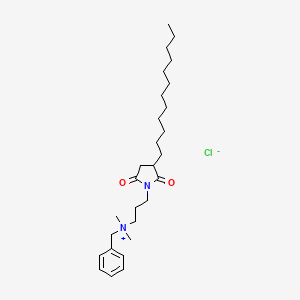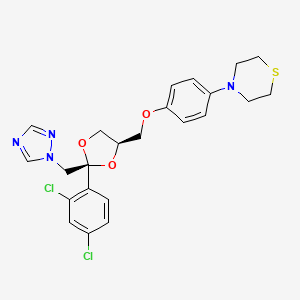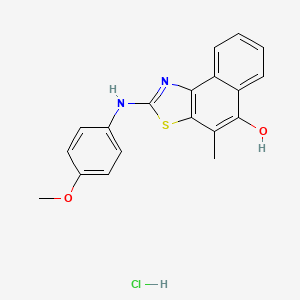
Naphtho(1,2-d)thiazol-5-ol, 2-((4-methoxyphenyl)amino)-4-methyl-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphtho(1,2-d)thiazol-5-ol, 2-((4-methoxyphenyl)amino)-4-methyl-, monohydrochloride is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho(1,2-d)thiazol-5-ol, 2-((4-methoxyphenyl)amino)-4-methyl-, monohydrochloride typically involves the formation of the thiazole ring followed by the introduction of the naphtho and methoxyphenyl groups. Common synthetic routes include:
Cyclization Reactions: Formation of the thiazole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the naphtho and methoxyphenyl groups via substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Naphtho(1,2-d)thiazol-5-ol, 2-((4-methoxyphenyl)amino)-4-methyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Catalysts: Various catalysts can be used to facilitate the reactions, including transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different naphthoquinone derivatives, while reduction may produce various reduced thiazole compounds.
Applications De Recherche Scientifique
Naphtho(1,2-d)thiazol-5-ol, 2-((4-methoxyphenyl)amino)-4-methyl-, monohydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in various industrial processes, including the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of Naphtho(1,2-d)thiazol-5-ol, 2-((4-methoxyphenyl)amino)-4-methyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Cellular Pathways: Influencing various cellular pathways, such as signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[d]thiazole-2-thiol: Another thiazole derivative with similar structural features.
Thiazole-4-carboxylic acid: A thiazole compound with different functional groups.
Uniqueness
Naphtho(1,2-d)thiazol-5-ol, 2-((4-methoxyphenyl)amino)-4-methyl-, monohydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.
Propriétés
Numéro CAS |
81466-83-3 |
|---|---|
Formule moléculaire |
C19H17ClN2O2S |
Poids moléculaire |
372.9 g/mol |
Nom IUPAC |
2-(4-methoxyanilino)-4-methylbenzo[e][1,3]benzothiazol-5-ol;hydrochloride |
InChI |
InChI=1S/C19H16N2O2S.ClH/c1-11-17(22)15-6-4-3-5-14(15)16-18(11)24-19(21-16)20-12-7-9-13(23-2)10-8-12;/h3-10,22H,1-2H3,(H,20,21);1H |
Clé InChI |
KWCOIIDUTYRUCV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2C3=C1SC(=N3)NC4=CC=C(C=C4)OC)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


